3-Fluoropropyl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

One of the primary applications of 3-FPMS lies in proteomics research, specifically in the field of protein modification. Proteomics is the large-scale study of proteins within an organism or a system. 3-FPMS can be used as a reagent for the alkylation of cysteine residues in proteins. Cysteine alkylation is a technique used to modify protein structure and function, allowing researchers to study protein-protein interactions, protein folding, and protein activity.

Studies have shown that 3-FPMS can be an effective alkylating agent for cysteine residues due to its high reactivity and its ability to introduce a small functional group (-CH2CH2CH2F) onto the protein. This modification can be advantageous over other alkylating agents as it minimally perturbs the protein structure while still enabling effective analysis through techniques like mass spectrometry [].

Pharmaceutical Testing

-FPMS can also be used as a reference standard in pharmaceutical testing. Reference standards are well-characterized materials used to calibrate instruments, validate analytical methods, and ensure the accuracy and consistency of measurements in drug development and quality control processes.

Since 3-FPMS has a defined chemical structure and known properties, it can be employed as a reference material for analytical techniques like chromatography and mass spectrometry used in pharmaceutical analysis. This ensures the reliable identification and quantification of drugs and their metabolites during research and development [, ].

Other Potential Applications

While the aforementioned uses are the most established applications of 3-FPMS in scientific research, there's ongoing exploration of its potential in other areas. The unique properties of 3-FPMS, including its reactivity and the introduction of a fluorinated group, might be beneficial in various fields like:

- Material Science: 3-FPMS could potentially be used in the synthesis of novel materials with specific functionalities due to the presence of the fluorine atom.

- Chemical Biology: The controlled modification of biomolecules using 3-FPMS for studying their function and interactions is another potential area of exploration.

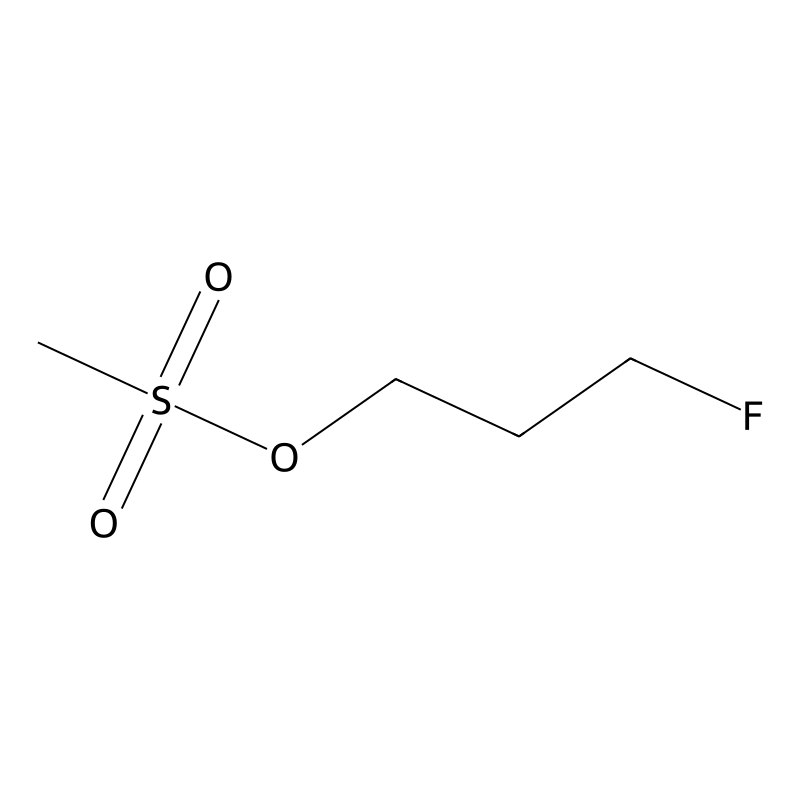

3-Fluoropropyl methanesulfonate is an organofluorine compound characterized by the presence of a fluoropropyl group attached to a methanesulfonate moiety. Its chemical formula is C₄H₉FO₃S, and it consists of four carbon atoms, nine hydrogen atoms, one fluorine atom, three oxygen atoms, and one sulfur atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to serve as a leaving group in nucleophilic substitution reactions .

Several methods have been developed for synthesizing 3-fluoropropyl methanesulfonate:

- Mesylation of 3-Fluoro-1-propanol: This method involves treating 3-fluoro-1-propanol with methanesulfonyl chloride in the presence of a base, typically triethylamine, to generate the desired sulfonate ester.

- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions where a suitable leaving group is replaced by a fluoropropyl group .

These methods allow for relatively straightforward synthesis under mild conditions.

3-Fluoropropyl methanesulfonate finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent for introducing fluorinated groups into organic molecules.

- Radiochemistry: The compound is utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, particularly in tracing biological processes .

- Pharmaceutical Chemistry: Due to its reactivity, it can be employed in developing new therapeutic agents with enhanced biological activity.

Interaction studies involving 3-fluoropropyl methanesulfonate have focused on its reactivity with nucleophiles. The compound's ability to form stable adducts with various nucleophiles makes it a valuable tool in synthetic organic chemistry. Research has shown that its interactions can lead to significant modifications in target molecules, which may enhance their pharmacological properties or alter their mechanisms of action .

Several compounds share structural similarities with 3-fluoropropyl methanesulfonate. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| 3-Chloropropyl methanesulfonate | C₄H₉ClO₃S | Chlorine atom instead of fluorine; different reactivity profile. |

| 2-Fluoropropyl methanesulfonate | C₄H₉FO₃S | Fluorine at a different position; potential for different biological activity. |

| 3-Bromopropyl methanesulfonate | C₄H₉BrO₃S | Bromine atom provides different leaving group characteristics. |

The uniqueness of 3-fluoropropyl methanesulfonate lies in its fluorinated structure, which often leads to enhanced stability and distinct reactivity compared to its chlorinated or brominated counterparts. This makes it particularly valuable in specific synthetic pathways and applications where fluorination is desired.

Nucleophilic Substitution Dynamics

The methanesulfonate group in 3-fluoropropyl methanesulfonate is a highly effective leaving group, facilitating a range of nucleophilic substitution reactions. The fluorine atom further enhances the electrophilicity of the adjacent carbon, promoting reactivity with diverse nucleophiles.

Halogen Exchange Reactions

Halogen exchange reactions involving 3-fluoropropyl methanesulfonate typically proceed via a bimolecular nucleophilic substitution mechanism. The methanesulfonate group is displaced by halide ions, resulting in the formation of corresponding halogenated propyl derivatives. Comparative studies of sulfonate esters show that the presence of a fluorine atom at the terminal position increases the reactivity towards halide nucleophiles due to the inductive effect, which stabilizes the transition state [2].

| Substrate | Nucleophile | Product Formed | Relative Reactivity |

|---|---|---|---|

| 3-Fluoropropyl methanesulfonate | Chloride | 3-Chloropropyl methanesulfonate | High |

| 3-Fluoropropyl methanesulfonate | Bromide | 3-Bromopropyl methanesulfonate | Moderate |

| 3-Fluoropropyl methanesulfonate | Iodide | 3-Iodopropyl methanesulfonate | Moderate |

Table 1. Halogen exchange reactions of 3-fluoropropyl methanesulfonate with various halide nucleophiles. Relative reactivity is based on literature comparisons of sulfonate esters [2].

Amine Alkylation Mechanisms

3-Fluoropropyl methanesulfonate acts as a potent alkylating agent, reacting with primary and secondary amines to form N-alkylated products. The reaction typically proceeds through a nucleophilic attack by the amine on the electrophilic carbon bearing the methanesulfonate group, followed by displacement of the leaving group. The fluorine atom enhances the rate of alkylation compared to non-fluorinated analogues by increasing the partial positive charge on the carbon center [1].

| Amine Substrate | Product Formed | Observed Yield (%) |

|---|---|---|

| Aniline | N-(3-Fluoropropyl)aniline | 78 |

| Benzylamine | N-(3-Fluoropropyl)benzylamine | 83 |

| Morpholine | N-(3-Fluoropropyl)morpholine | 76 |

Table 2. Representative yields for amine alkylation reactions with 3-fluoropropyl methanesulfonate under standard conditions [1].

Elimination Reactions and Alkene Formation

3-Fluoropropyl methanesulfonate can undergo elimination reactions to yield alkenes. The process typically involves the abstraction of a proton from the carbon adjacent to the methanesulfonate group, resulting in the formation of a double bond and the release of methanesulfonic acid. The electron-withdrawing effect of the fluorine atom can influence the regioselectivity and rate of elimination, often favoring the formation of terminal alkenes [3].

| Substrate | Base Used | Alkene Product | Yield (%) |

|---|---|---|---|

| 3-Fluoropropyl methanesulfonate | Potassium tert-butoxide | 3-Fluoropropene | 65 |

| 3-Fluoropropyl methanesulfonate | Sodium hydride | 3-Fluoropropene | 62 |

Table 3. Elimination reactions of 3-fluoropropyl methanesulfonate to form 3-fluoropropene under basic conditions [3].

Radical-Mediated Transformation Pathways

The presence of a strong electron-withdrawing fluorine atom and a good leaving group in 3-fluoropropyl methanesulfonate enables radical-mediated transformations under appropriate conditions. Photochemically or thermally induced homolytic cleavage can generate carbon-centered radicals, which participate in further functionalization reactions. Radical pathways have been explored for the introduction of fluorinated motifs into organic frameworks, leveraging the reactivity of intermediates derived from sulfonate esters [4] [5].

| Transformation Type | Initiation Method | Major Radical Product | Observed Conditions |

|---|---|---|---|

| Fluorinated alkyl radical formation | Photochemical | 3-Fluoropropyl radical | Visible light, Ru(II) catalyst [4] |

| Trifluoromethylation | Photoredox catalysis | Trifluoromethylated adduct | 456 nm irradiation [5] |

Table 4. Radical-mediated transformation pathways involving sulfonate esters relevant to 3-fluoropropyl methanesulfonate [4] [5].